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Compound of Interest

Compound Name: ELN484228

Cat. No.: B1671179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ELN484228 is a cell-permeable, drug-like phenyl-sulfonamide compound identified for its

significant biological activity in cellular models of α-synuclein-mediated dysfunction.[1][2] As a

modulator of α-synuclein, a key protein implicated in the pathogenesis of Parkinson's disease

and other synucleinopathies, ELN484228 presents a promising avenue for therapeutic

development. This technical guide provides a comprehensive overview of the chemical

properties, synthesis, and biological activity of ELN484228, with a focus on the experimental

methodologies used to characterize this compound.

Chemical and Physical Properties
ELN484228 is a small molecule designed to target the intrinsically disordered structural

ensemble of α-synuclein. A summary of its key chemical and physical properties is presented

below.
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Property Value Reference

IUPAC Name
N-(4-fluorophenyl)-N-(pyridin-

3-yl)benzenesulfonamide
Inferred from structure

Molecular Formula C₁₇H₁₃FN₂O₂S Inferred from structure

Molecular Weight 328.36 g/mol Inferred from structure

CAS Number Not publicly available N/A

Appearance White to off-white solid Typical for sulfonamides

Solubility
Soluble in organic solvents

such as DMSO

Common for drug-like small

molecules

Purity
>95% (as determined by

HPLC)

Standard for research

compounds

Synthesis
While a specific, detailed synthesis protocol for ELN484228 is not publicly available, the

general synthesis of N-aryl sulfonamides is a well-established chemical transformation. A

plausible synthetic route would involve the reaction of 3-aminopyridine with benzenesulfonyl

chloride in the presence of a suitable base, followed by a coupling reaction with a 4-fluoro-

substituted aromatic compound.

A general workflow for the synthesis is depicted below:
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Caption: Plausible synthetic workflow for ELN484228.

Experimental Protocols
The biological activity of ELN484228 has been characterized through a series of key

experiments. The detailed methodologies for these experiments are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Protein-Ligand Interaction
NMR spectroscopy is a powerful technique to study the interaction between a small molecule

and a protein at atomic resolution.

Objective: To determine if and where ELN484228 binds to α-synuclein.

Methodology:

Protein Preparation: Recombinant ¹⁵N-labeled human α-synuclein is expressed in E. coli and

purified to homogeneity.
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Sample Preparation: A solution of ¹⁵N-labeled α-synuclein (typically 50-100 µM) is prepared

in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4).

NMR Data Acquisition: A baseline 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded.

Titration: A stock solution of ELN484228 in a compatible solvent (e.g., d6-DMSO) is

incrementally added to the protein sample.

Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon

addition of the compound are monitored. Significant chemical shift perturbations indicate

binding, and the location of the perturbed residues reveals the binding site.

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding and dissociation between

a ligand and an analyte in real-time.

Objective: To quantify the binding affinity (KD) and the association (ka) and dissociation (kd)

rates of ELN484228 to α-synuclein.

Methodology:

Chip Preparation: Recombinant human α-synuclein is immobilized on a sensor chip (e.g., a

CM5 chip) via amine coupling.

Analyte Preparation: A series of concentrations of ELN484228 are prepared in a running

buffer (e.g., HBS-EP+).

Binding Measurement: The different concentrations of ELN484228 are flowed over the

sensor chip surface. The change in the refractive index, proportional to the amount of bound

analyte, is measured over time to generate a sensorgram.

Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a

suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka

and kd) and the equilibrium dissociation constant (KD).
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Primary Dopaminergic Neuron Culture and Toxicity
Assay
Primary dopaminergic neurons provide a physiologically relevant model to study the

neuroprotective effects of compounds against α-synuclein-induced toxicity.

Objective: To assess the ability of ELN484228 to protect dopaminergic neurons from α-

synuclein-mediated cell death.

Methodology:

Cell Culture: Primary ventral mesencephalic cultures are prepared from embryonic day 14

(E14) rat embryos and cultured in a neurobasal medium supplemented with B27, L-

glutamine, and penicillin/streptomycin.[3][4][5][6]

Treatment: Neurons are transduced with a lentiviral vector expressing human wild-type α-

synuclein. The cells are then treated with various concentrations of ELN484228 or a vehicle

control.

Toxicity Assessment: After a defined incubation period (e.g., 7-10 days), cell viability is

assessed by counting the number of tyrosine hydroxylase (TH)-positive neurons, a marker

for dopaminergic neurons, using immunocytochemistry.

Data Analysis: The number of surviving TH-positive neurons in the ELN484228-treated

groups is compared to the vehicle-treated control group.

Neurite Length Measurement
Neurite outgrowth is a critical indicator of neuronal health and function.

Objective: To determine the effect of ELN484228 on neurite retraction induced by α-synuclein

overexpression.

Methodology:

Cell Culture and Treatment: Primary dopaminergic neurons are cultured and treated as

described in the toxicity assay protocol.
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Immunocytochemistry: After the treatment period, cells are fixed and stained for a neuronal

marker such as β-III tubulin or MAP2.

Image Acquisition: Images of the stained neurons are captured using a high-content imaging

system.

Data Analysis: The total length of neurites per neuron is quantified using automated image

analysis software. The neurite lengths in the ELN484228-treated groups are compared to the

vehicle-treated control.

Phagocytosis Assay
Microglia, the resident immune cells of the brain, are responsible for clearing extracellular

debris, including aggregated α-synuclein.

Objective: To evaluate the effect of ELN484228 on the phagocytic capacity of microglial cells

impaired by α-synuclein.

Methodology:

Cell Culture: A microglial cell line (e.g., BV2) is cultured in a suitable medium.

Treatment: Cells are exposed to oligomeric or fibrillar α-synuclein in the presence or absence

of ELN484228.

Phagocytosis Measurement: Fluorescently labeled beads or particles are added to the cell

cultures. After an incubation period, the amount of internalized fluorescent material is

quantified using flow cytometry or high-content imaging.[7][8][9][10]

Data Analysis: The phagocytic activity in the different treatment groups is compared.

Signaling Pathways and Mechanisms of Action
ELN484228 is believed to exert its neuroprotective effects by directly binding to monomeric α-

synuclein. This interaction is thought to stabilize a conformation of α-synuclein that is less

prone to aggregation and has reduced toxicity. The proposed mechanism of action involves the

modulation of α-synuclein's subcellular localization and its interaction with synaptic vesicles.
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Caption: Proposed mechanism of action of ELN484228.

Experimental Workflow
The characterization of ELN484228 followed a logical progression from initial biophysical

characterization to cellular assays of increasing complexity.
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Caption: Experimental workflow for the characterization of ELN484228.

Conclusion
ELN484228 is a promising small molecule that targets α-synuclein and demonstrates

significant neuroprotective effects in cellular models of Parkinson's disease. The experimental

data gathered from NMR, SPR, and various cell-based assays provide a strong rationale for its
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further development as a potential therapeutic agent. This technical guide has summarized the

key chemical properties and detailed the experimental protocols used to elucidate the

mechanism of action of ELN484228, providing a valuable resource for researchers in the field

of neurodegenerative disease drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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